molecular formula C22H24N4O3S2 B2639999 2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-(2,6-dimethylphenyl)butanamide CAS No. 894946-44-2

2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-(2,6-dimethylphenyl)butanamide

Cat. No. B2639999
CAS RN: 894946-44-2
M. Wt: 456.58
InChI Key: PPYSRDMRIVZJAT-UHFFFAOYSA-N
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Description

Synthesis Analysis

Pyrimidine derivatives, which include “2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-(2,6-dimethylphenyl)butanamide”, are broadly applied in therapeutic disciplines, owing to their high degree of structural diversity . Synthetic approaches applied in preparing selected FDA approved drugs with pyrimidine as a central unit bearing different substituents have been intensively explored . Special attention is given to novel synthetic methodologies that serve molecules with improved druglikeness and ADME-Tox properties .

Scientific Research Applications

Heterocyclic Synthesis

The compound is involved in the synthesis of various heterocyclic compounds. For instance, Harb, Hussein, and Mousa (2006) demonstrated its use in the synthesis of thienopyridines and other fused derivatives, highlighting its role in the creation of complex molecular structures (Harb, Hussein, & Mousa, 2006).

Insecticidal and Antibacterial Potential

Deohate and Palaspagar (2020) synthesized pyrimidine linked pyrazole heterocyclics using this compound and evaluated their insecticidal and antibacterial potential. This indicates its application in developing compounds with potential pest control and antimicrobial properties (Deohate & Palaspagar, 2020).

Serotonin Receptor Antagonists

Research by Ivachtchenko et al. (2012) involved the synthesis of new pyrazolo[1,5-a]pyrimidines containing this compound, exploring their activity as 5-HT6 receptor antagonists. This suggests its use in neurological or psychiatric drug development (Ivachtchenko et al., 2012).

Pyrimidinamine Derivatives

Mazik and Zieliński (1996) focused on the synthesis of pyridinyl-4-pyrimidinamine derivatives using the compound. This application is significant in the field of organic chemistry for the development of new molecular structures (Mazik & Zieliński, 1996).

Antitumor Agents

Gangjee, Lin, Kisliuk, and McGuire (2005) reported the design and synthesis of derivatives involving this compound as dual inhibitors of dihydrofolate reductase and thymidylate synthase, suggesting its importance in the development of antitumor agents (Gangjee, Lin, Kisliuk, & McGuire, 2005).

Antiproliferative Activity

Atapour-Mashhad et al. (2017) synthesized derivatives of this compound and evaluated their antiproliferative activity, indicating its potential application in cancer research and treatment (Atapour-Mashhad et al., 2017).

properties

IUPAC Name

2-[4-amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl-N-(2,6-dimethylphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3S2/c1-4-17(21(27)25-19-14(2)9-8-10-15(19)3)30-22-24-13-18(20(23)26-22)31(28,29)16-11-6-5-7-12-16/h5-13,17H,4H2,1-3H3,(H,25,27)(H2,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPYSRDMRIVZJAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=C(C=CC=C1C)C)SC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-(2,6-dimethylphenyl)butanamide

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